![molecular formula C13H12N2O3S B5598745 4-hydroxy-3-methoxy-N'-(2-thienylmethylene)benzohydrazide](/img/structure/B5598745.png)
4-hydroxy-3-methoxy-N'-(2-thienylmethylene)benzohydrazide
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Description
4-hydroxy-3-methoxy-N'-(2-thienylmethylene)benzohydrazide, also known as HMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been extensively studied for its pharmacological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Benzohydrazide derivatives, including those substituted with methoxy groups, have been extensively studied for their synthesis, crystal structure, and potential applications. For example, a study on methoxy-substituted benzohydrazide derivatives demonstrated their synthesis, characterization, and the determination of their crystal structures via single-crystal X-ray diffraction. These compounds displayed slight twists in their molecular structure, which could affect their reactivity and interaction with biological targets (Patcharawadee Prachumrat et al., 2018).
Antioxidant and α-Glucosidase Inhibitory Activities
The antioxidant and α-glucosidase inhibitory activities of benzohydrazide derivatives have been evaluated, providing insights into their potential therapeutic applications. The research indicated that substituents like -OCH3 may not significantly enhance bioactivity, suggesting that the structural configuration plays a crucial role in determining the bioactivity of these compounds (Patcharawadee Prachumrat et al., 2018).
Antibacterial Activities
Another area of application is the synthesis and evaluation of benzohydrazide derivatives for antibacterial activities. For instance, a study described the synthesis, crystal structures, and antibacterial activities of benzohydrazone derivatives from 4-diethylaminosalicylaldehyde, highlighting their effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli (Zhi-gang Wang et al., 2013).
Covalent Organic Frameworks (COFs)
The development of covalent organic frameworks (COFs) using hydrazone linkages represents a significant advancement in materials science. These COFs are highly crystalline, chemically and thermally stable, and exhibit permanent porosity, making them suitable for a variety of applications, including catalysis, gas storage, and separation processes (F. Uribe-Romo et al., 2011).
Interaction with DNA
Schiff base compounds derived from benzohydrazide have been explored for their potential interactions with DNA, suggesting their applicability in developing new therapeutic agents. Such interactions are crucial for understanding the mode of action of potential drug molecules and their efficiency in binding with biological macromolecules (M. Sirajuddin et al., 2013).
properties
IUPAC Name |
4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12-7-9(4-5-11(12)16)13(17)15-14-8-10-3-2-6-19-10/h2-8,16H,1H3,(H,15,17)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDJGGZMIOLJE-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN=CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
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